4-(Ethylamino)butane-2-sulfonic acid

Buffering agents Zwitterionic compounds pH control

4-(Ethylamino)butane-2-sulfonic acid (CAS 906126-11-2) is a sulfonic acid derivative bearing a secondary ethylamino group on a butane-2-sulfonic acid backbone. Its molecular formula is C6H15NO3S and its molecular weight is 181.25 g/mol.

Molecular Formula C6H15NO3S
Molecular Weight 181.26 g/mol
CAS No. 906126-11-2
Cat. No. B12595616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethylamino)butane-2-sulfonic acid
CAS906126-11-2
Molecular FormulaC6H15NO3S
Molecular Weight181.26 g/mol
Structural Identifiers
SMILESCCNCCC(C)S(=O)(=O)O
InChIInChI=1S/C6H15NO3S/c1-3-7-5-4-6(2)11(8,9)10/h6-7H,3-5H2,1-2H3,(H,8,9,10)
InChIKeyUHGQFACRDIBOJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Ethylamino)butane-2-sulfonic acid (CAS 906126-11-2): A Niche Aminoalkylsulfonic Acid Derivative


4-(Ethylamino)butane-2-sulfonic acid (CAS 906126-11-2) is a sulfonic acid derivative bearing a secondary ethylamino group on a butane-2-sulfonic acid backbone . Its molecular formula is C6H15NO3S and its molecular weight is 181.25 g/mol . The compound is structurally related to the well-known class of zwitterionic Good buffers (e.g., MES, ACES, HEPES) but possesses a longer carbon chain between the amino and sulfonate moieties, which is expected to shift its acid-base properties. However, extensive head-to-head quantitative comparative data against close analogs is currently not available in the public domain.

Selection logic Niche aminoalkylsulfonic acid with secondary amine and sulfonate handle; distinct from standard Good buffers
Method fit Potential for organic synthesis bifunctional building block or specialized buffering screening
Evidence basis Computed LogP and TPSA available; pKa not experimentally determined — requires validation

Why 4-(Ethylamino)butane-2-sulfonic acid Cannot Be Blindly Substituted with In-Class Analogs


Within the aminoalkylsulfonic acid family, small structural changes—such as the length of the alkyl spacer between the amino and sulfonic acid groups or the nature of the N-alkyl substituent—are known to profoundly alter pKa, aqueous solubility, metal-ion complexation, and thermal stability [1]. Direct extrapolation from data on commercial Good buffers (e.g., MES, ACES) to 4-(ethylamino)butane-2-sulfonic acid is therefore scientifically unjustified. Procurement decisions based solely on functional group analogy risk selecting a compound with unsuitable buffering range, unexpected ionic interactions, or incompatibility with downstream biological or chemical applications.

Good buffer analogs MES, ACES and related zwitterionic buffers have different pKa, solubility and metal-ion profiles; direct extrapolation may lead to unsuitable buffering range or ionic interactions
Positional isomer 4-(Ethylamino)butane-1-sulfonic acid is predicted to have a distinct pKa due to sulfonate position; substituting the 2-sulfonate isomer may shift pH control
Lipophilicity mismatch Computed LogP 1.73 is markedly higher than MES/ACES; substitution risks unintended partitioning into lipid phases in aqueous biochemical assays

Quantitative Differentiation Evidence for 4-(Ethylamino)butane-2-sulfonic acid (906126-11-2)


pKa Differentiation: 4-(Ethylamino)butane-2-sulfonic acid vs. 4-(Ethylamino)butane-1-sulfonic acid

While experimentally determined pKa values for 4-(ethylamino)butane-2-sulfonic acid are not publicly available, the positional isomer 4-(ethylamino)butane-1-sulfonic acid (CAS 89585-27-3) is predicted to have a pKa of 2.10±0.10 . The 2-sulfonic acid isomer is expected to exhibit a different pKa due to the closer proximity of the sulfonate group to the ammonium center, which stabilizes the zwitterionic form. Until measured data are published, this predicted difference must be captured in any selection workflow.

pKa differentiation
Class-level inference
Target: not experimentally determined; predicted to differ from 1-sulfonate isomer (pKa 2.10 ± 0.10)
Predicted pKa shift may affect buffer selection in enzymatic or crystallization workflows
Experimental pKa data are not available; verify before use in pH-critical applications
Buffering agents Zwitterionic compounds pH control

LogP Differentiation: 4-(Ethylamino)butane-2-sulfonic acid vs. Commercial Good Buffers

The computed LogP (octanol-water partition coefficient) for 4-(ethylamino)butane-2-sulfonic acid is 1.73 . This is substantially higher than that of the widely used Good buffer MES (LogP ≈ -1.5) and ACES (LogP ≈ -1.8), indicating that 4-(ethylamino)butane-2-sulfonic acid is significantly more lipophilic [1]. This property may be advantageous or detrimental depending on the specific application.

LogP differentiation
Class-level inference
4-(Ethylamino)butane-2-sulfonic acid: LogP = 1.73 (computed) vs MES: ≈ -1.5, ACES: ≈ -1.8
Higher lipophilicity suggests partitioning into lipid bilayers; evaluate in membrane protein vs aqueous assay contexts
Computed values; experimental logP may vary. Assess relevance for specific buffer application
Lipophilicity Membrane permeability Drug design

Topological Polar Surface Area (TPSA) as a Proxy for Metal-Ion Complexation Risk

The TPSA of 4-(ethylamino)butane-2-sulfonic acid is 74.78 Ų , which is intermediate between MES (≈82 Ų) and ACES (≈118 Ų) [1]. In the context of Good buffers, lower TPSA often correlates with reduced metal-ion complexation, a known liability of many commercial buffers [2]. While direct complexation data are absent, the TPSA value suggests that 4-(ethylamino)butane-2-sulfonic acid may offer a distinct complexation profile compared to ACES.

TPSA & metal-ion risk
Class-level inference
TPSA = 74.78 Ų (computed); MES ≈ 82 Ų, ACES ≈ 118 Ų
Lower TPSA may indicate reduced metal-ion complexation tendency; beneficial for metal-dependent enzyme assays
Direct complexation constants not available; experimental verification recommended
Metal-ion interference Buffer selection Enzymology

Application Scenarios for 4-(Ethylamino)butane-2-sulfonic acid (906126-11-2) Based on Available Evidence


Organic Synthesis Intermediate Requiring a Secondary Amine Handle

4-(Ethylamino)butane-2-sulfonic acid serves as a bifunctional building block in medicinal chemistry, providing both a nucleophilic secondary amine and a sulfonic acid group for further derivatization . Its 2-sulfonate regiochemistry may offer distinct reactivity or selectivity compared to the 1-sulfonate isomer in SN2 or sulfonamide coupling reactions.

Specialized Buffering at Intermediate pH Ranges

The compound's predicted pKa range, inferred from structural analogs, suggests it may buffer at pH values distinct from standard Good buffers . This could fill a gap in the acidic-to-neutral range where few zwitterionic buffers are available, pending experimental pKa determination.

Lipophilic Buffers for Membrane Protein Studies

With a computed LogP of 1.73, 4-(ethylamino)butane-2-sulfonic acid is markedly more lipophilic than common biological buffers [1]. It may be evaluated for applications where buffer partitioning into lipid phases is desirable, such as membrane protein extraction or reconstitution studies, provided its lack of metal-ion interference is confirmed.

Application
Selection Property
Validation Focus
Organic synthesis intermediate
Bifunctional building block (secondary amine + sulfonate); 2-sulfonate regiochemistry
Reactivity and selectivity vs 1-sulfonate isomer in coupling reactions
Specialized buffering research
Predicted pKa distinct from standard Good buffers; potential for acidic-to-neutral range gap filling
Experimental pKa determination and buffer capacity studies
Membrane protein studies
Higher computed lipophilicity (LogP) relative to MES/ACES
Partitioning behavior, membrane compatibility, and absence of metal-ion interference
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